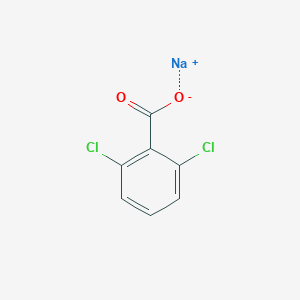
Sodium 2,6-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dichlorobenzoate is a chemical compound with the molecular formula C7H3Cl2NaO2 and a molecular weight of 212.99 g/mol . It is a white to off-white powder or crystalline solid that is soluble in water but insoluble in ethanol . This compound is primarily used in organic synthesis and has applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorobenzoate is typically synthesized by neutralizing 2,6-dichlorobenzoic acid with a sodium base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of 2,6-dichlorobenzoic acid with sodium hydroxide. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2,6-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,6-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of chlorine atoms enhances its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2,6-dichlorobenzoic acid: This compound is structurally similar but lacks the sodium ion.
3,5-dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,4-dichlorobenzoic acid: Similar in structure but with chlorine atoms at different positions.
Uniqueness: Sodium 2,6-dichlorobenzoate is unique due to its specific substitution pattern and the presence of a sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
10007-84-8 |
|---|---|
Molekularformel |
C7H4Cl2NaO2 |
Molekulargewicht |
214.00 g/mol |
IUPAC-Name |
sodium;2,6-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |
InChI-Schlüssel |
HVEUGAWTRITTLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl.[Na] |
| 10007-84-8 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


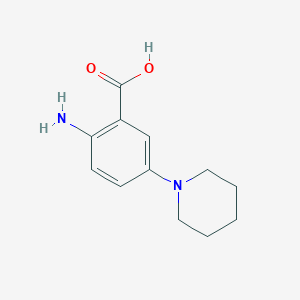
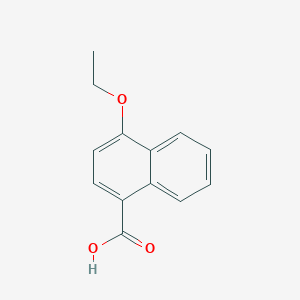


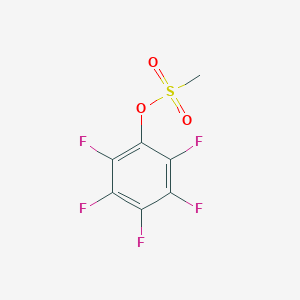
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
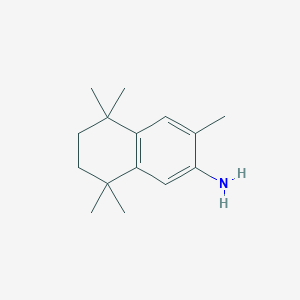
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
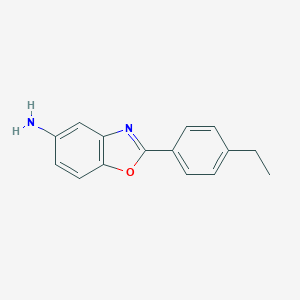
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
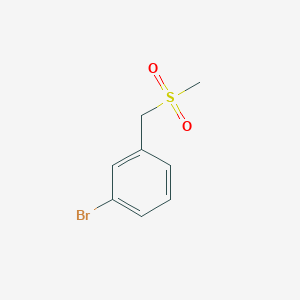

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)

